molecular formula C16H21N3O5S B2538748 (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide CAS No. 2097939-61-0

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide

Cat. No.: B2538748
CAS No.: 2097939-61-0
M. Wt: 367.42
InChI Key: VUYIEWOHGICUCK-NSCUHMNNSA-N
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Description

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine-4-sulfonyl group and a phenylformamido group attached to a but-2-enamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the but-2-enamide backbone: This can be achieved through a condensation reaction between an appropriate amine and a but-2-enamide derivative under acidic or basic conditions.

    Introduction of the phenylformamido group: This step involves the reaction of the but-2-enamide intermediate with a phenylformamide derivative, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the morpholine-4-sulfonyl group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in biochemical assays to study enzyme interactions, protein binding, and other biological processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-17-15(20)3-2-8-18-16(21)13-4-6-14(7-5-13)25(22,23)19-9-11-24-12-10-19/h2-7H,8-12H2,1H3,(H,17,20)(H,18,21)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYIEWOHGICUCK-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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